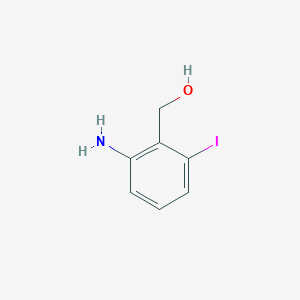

(2-Amino-6-iodophenyl)methanol

Description

Significance and Context in Modern Chemical Research

The significance of (2-Amino-6-iodophenyl)methanol in modern chemical research lies in its role as a strategic starting material for the synthesis of high-value compounds, particularly nitrogen-containing heterocycles. researchgate.net These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. researchgate.net The ortho-iodoaniline moiety is particularly important for constructing fused heterocyclic systems through reactions that form new rings.

Quinazolines and their derivatives, for example, represent an important class of heterocyclic compounds with a wide spectrum of biological and pharmacological properties, making them significant targets in medicinal chemistry and organic synthesis. researchgate.net The development of efficient synthetic routes to these scaffolds is a major focus of contemporary research. researchgate.net this compound and related structures like (2-aminophenyl)methanol serve as key precursors in modern, streamlined approaches for the construction of quinazoline (B50416) frameworks, often utilizing transition-metal catalysts. researchgate.net The presence of the iodine atom allows for the application of powerful synthetic methods like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse substituents and the formation of complex biaryl structures. rsc.org

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by the objective to develop novel and efficient synthetic methodologies for creating complex organic molecules. A central goal is to exploit the compound's unique functionality to access molecular frameworks that are otherwise difficult to synthesize.

Key research objectives include:

Development of Novel Synthetic Methods: A primary objective is the exploration of new transition-metal-catalyzed reactions that utilize the iodo- and amino-functionalized aromatic ring. This includes creating one-pot tandem reactions for the efficient synthesis of 2-arylquinazolines and other heterocycles from (2-aminophenyl)methanols and their derivatives. researchgate.net

Synthesis of Biologically Active Compounds: A significant portion of research is aimed at using this compound as a key intermediate in the synthesis of novel compounds for medicinal chemistry. researchgate.net The focus is on creating libraries of derivatives, such as substituted quinazolines, for screening and identifying new therapeutic agents. researchgate.net

Application in Materials Science: The structural motifs accessible from this compound are also relevant in the field of material science. Research objectives include the synthesis of novel organic materials, such as those used in OLEDs or as ligands for metal-organic frameworks (MOFs). bldpharm.com

Elucidation of Reaction Mechanisms: Understanding the pathways of reactions involving this trifunctional substrate is another research goal. This includes studying the chemoselectivity and regioselectivity of reactions to optimize conditions and broaden the scope of its applications in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261838-16-7 | cymitquimica.combldpharm.com |

| Molecular Formula | C₇H₈INO | cymitquimica.com |

| Molecular Weight | 249.05 g/mol | cymitquimica.com |

| Description | Versatile small molecule scaffold | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-amino-6-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVVIQQVYLYNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Iodophenyl Methanol and Its Derivatives

Established and Emerging Synthetic Routes

The synthesis of ortho-substituted benzyl (B1604629) alcohols like (2-Amino-6-iodophenyl)methanol can be approached through several strategic pathways. These routes often involve the sequential introduction of the iodo and amino functionalities onto a pre-existing benzyl alcohol scaffold or, more commonly, the construction of the benzyl alcohol moiety from a suitably substituted benzoic acid or benzaldehyde precursor.

Strategies for ortho-Iodo and Amino Benzyl Alcohol Scaffolds

A primary strategy for constructing the this compound scaffold involves starting with a commercially available or readily synthesized substituted benzoic acid. For instance, 2-amino-6-iodobenzoic acid serves as a logical precursor. The challenge then lies in the selective reduction of the carboxylic acid group to a hydroxymethyl group without affecting the iodo and amino substituents.

Another approach could involve the synthesis of 2-amino-6-iodobenzaldehyde, which can then be reduced to the corresponding benzyl alcohol. The synthesis of this aldehyde intermediate can be achieved through various methods, including the oxidation of a corresponding toluene derivative or formylation of an appropriately substituted aniline.

Introduction of Halogen and Amine Functionalities

The introduction of the iodine atom onto the aromatic ring is often achieved through electrophilic iodination or via a Sandmeyer-type reaction. The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt, is a particularly effective method for the regioselective introduction of iodine. For example, 2-iodobenzoic acid can be synthesized from anthranilic acid through diazotization followed by reaction with potassium iodide rsc.org. This principle can be extended to appropriately substituted anilines to introduce an iodo group at a specific position.

The amino group can be introduced either by starting with an amino-substituted precursor, such as anthranilic acid, or by the reduction of a nitro group. The reduction of a nitro-substituted aromatic compound to an aniline is a common and efficient transformation, often accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.

Reductive Transformations in Synthesis

A key step in the synthesis of this compound from a benzoic acid or benzaldehyde precursor is the reduction of the carbonyl group.

Reduction of Carboxylic Acids: The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing carboxylic acids, esters, and other carbonyl compounds to alcohols masterorganicchemistry.com. However, its high reactivity necessitates careful control of reaction conditions, especially in the presence of other functional groups. The reduction of amino acids to amino alcohols using LiAlH4 is a well-established procedure orgsyn.org. The selective reduction of carboxylic acids in the presence of other reducible groups can also be achieved using reagents like sodium borohydride in combination with iodine acs.org.

Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols using milder reducing agents such as sodium borohydride (NaBH4). This chemoselectivity allows for the reduction of an aldehyde in the presence of less reactive functional groups.

The following table summarizes common reducing agents and their applications in the synthesis of benzyl alcohols.

| Reducing Agent | Substrate | Product | Key Considerations |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid, Ester, Aldehyde | Primary Alcohol | Highly reactive; reduces a wide range of functional groups. masterorganicchemistry.comacs.org |

| Sodium Borohydride (NaBH4) | Aldehyde, Ketone | Alcohol | Milder reducing agent; selective for aldehydes and ketones. acs.org |

| Sodium Borohydride/Iodine | Carboxylic Acid | Alcohol | A method for the selective reduction of carboxylic acids. acs.org |

| Borane-Methyl Sulfide (BMS) | Carboxylic Acid | Alcohol | Alternative to LiAlH4 for the reduction of carboxylic acids. orgsyn.org |

Diazotization-Based Synthetic Strategies

Diazotization of aromatic amines provides a versatile platform for the introduction of various substituents, including iodine. The Sandmeyer reaction is a classic example where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a nucleophile, such as iodide. This method is particularly useful for introducing iodine at a specific position on the aromatic ring that might be difficult to achieve through direct iodination. The synthesis of 2-iodobenzoic acid from anthranilic acid is a common laboratory procedure that utilizes this strategy rsc.org. This approach can be adapted to synthesize precursors for this compound.

Protecting Group Chemistry in Synthetic Sequences

In a multi-step synthesis involving a molecule with multiple reactive functional groups like this compound, the use of protecting groups is often essential to prevent unwanted side reactions.

Amino Group Protection and Deprotection Techniques

The amino group is nucleophilic and can react with various reagents used in synthetic transformations. Therefore, it is often necessary to protect it during reactions such as the reduction of a carboxylic acid with a strong hydride reagent.

A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group wikipedia.org. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.orgfishersci.co.ukreddit.com.

The following table outlines the key steps in the protection and deprotection of an amino group using the Boc protecting group.

| Step | Reagent | Conditions | Outcome |

| Protection | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., NaOH, NaHCO3) | Aqueous or anhydrous conditions, room temperature | Formation of the N-Boc protected amine. organic-chemistry.org |

| Deprotection | Strong acid (e.g., TFA, HCl) | Anhydrous acidic conditions, room temperature | Cleavage of the Boc group to regenerate the free amine. wikipedia.orgfishersci.co.uk |

The choice of protecting group and the timing of its introduction and removal are critical for the successful synthesis of complex molecules like this compound. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in the synthesis of molecules with multiple functional groups masterorganicchemistry.com.

Catalytic Systems in Synthetic Transformations

The iodine atom on the phenyl ring of this compound makes it an ideal substrate for a wide array of catalytic cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of C-C and C-N bond formation, and aryl iodides are highly reactive partners in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions. youtube.comyoutube.com It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. researchgate.net For a substrate like this compound, a Suzuki coupling would replace the iodine atom with a new aryl or vinyl group. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org This method provides a direct route to arylalkynes. For 2-iodoaniline derivatives, the resulting 2-alkynylanilines are valuable precursors for the synthesis of indoles via subsequent cyclization reactions. rsc.orgmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a premier method for synthesizing arylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky biarylphosphine), and a base. rsc.org Applying this reaction to a derivative of this compound would involve coupling a different amine at the position of the iodine, leading to substituted diaminobenzene structures.

The table below provides illustrative examples of palladium-catalyzed reactions on substrates analogous to this compound.

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Iodide | Phenylboronic Acid | Pd(OAc)₂, Phosphine Ligand, Base | Biaryl |

| Sonogashira | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-(Phenylethynyl)aniline beilstein-journals.orggoogle.com |

| Heck Coupling | 2-Iodoaniline | Styrene | Pd(OAc)₂, P(o-Tol)₃, Et₃N | (E)-2-Styrylaniline nih.gov |

| Buchwald-Hartwig | Iodobenzene | Aniline | Pd-Co Nanoparticles, Base | Diphenylamine researchgate.net |

Other Transition Metal Catalysis

While palladium is dominant, other transition metals like copper and nickel also catalyze important coupling reactions involving aryl iodides.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are classical methods for forming C-N, C-O, and C-S bonds. Modern protocols have been developed that are milder and more efficient. For instance, CuI can catalyze the amination of aryl iodides with alkylamines using ethylene glycol as a ligand in 2-propanol, a process that is notably tolerant to air and moisture. acs.orgorganic-chemistry.org Similarly, ligand-free CuI systems can effectively catalyze the C-S coupling of aryl iodides with thiols to produce diaryl thioethers. uu.nlrsc.org These methods offer a cost-effective alternative to palladium-based systems. chim.it

Nickel-Catalyzed Coupling: Nickel catalysts are gaining prominence as a cheaper and more earth-abundant alternative to palladium for cross-coupling reactions. Nickel complexes can catalyze Suzuki-Miyaura and other coupling reactions of aryl halides, sometimes exhibiting unique reactivity and selectivity compared to their palladium counterparts.

| Metal | Reaction Type | Substrates | Catalyst System | Product Type |

| Copper | C-N Coupling (Amination) | Aryl Iodide, Alkylamine | CuI, Ethylene Glycol, K₃PO₄ | N-Alkylaniline organic-chemistry.org |

| Copper | C-S Coupling (Thiolation) | Aryl Iodide, Thiophenol | CuI (ligand-free), K₂CO₃ | Diaryl Thioether uu.nl |

Metal-Free Approaches

Growing interest in sustainable chemistry has spurred the development of synthetic methods that avoid the use of transition metals. These approaches often rely on the inherent reactivity of the substrates or the use of non-metal catalysts.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization to form various heterocyclic structures. For example, after functionalizing the amino and/or hydroxyl groups, the aryl iodide can participate in a radical or nucleophilic substitution reaction to close a ring. Aniline-type hypervalent iodine(III) reagents have been used to achieve intramolecular cyclization via C-H bond abstraction. researchgate.net

Iodine-Catalyzed Reactions: Molecular iodine itself can act as a catalyst for various transformations. It can promote oxidative dehydrogenation of N-heterocycles or facilitate multi-component reactions for the synthesis of complex frameworks. nih.govresearchgate.net For instance, iodine has been used to catalyze the [3+2]-cycloaddition of benzylidenemalononitriles and ethyl glycinate hydrochloride to synthesize pyrrole derivatives. nih.gov

Electrochemical Synthesis: Electrochemistry offers a powerful, metal-free method for forming new bonds. For example, an iodide-mediated electrochemical C(sp²)-H amination has been developed for the tunable synthesis of indoles and indolines from 2-alkenylanilines, avoiding the need for external oxidants or metal catalysts. frontiersin.orgunl.edu

These metal-free strategies provide alternative, often more environmentally benign, pathways for the synthesis of complex molecules from precursors like this compound. rsc.org

Chemical Reactivity and Derivatization of 2 Amino 6 Iodophenyl Methanol

Reactions Involving the Aromatic Halide Moiety

The carbon-iodine (C-I) bond in (2-Amino-6-iodophenyl)methanol is the most reactive site for many transformations due to its susceptibility to oxidative addition with transition metal catalysts. This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds.

Cross-coupling reactions are powerful methods for the formation of C-C bonds, and the iodine atom of this compound serves as an excellent leaving group in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. libretexts.org this compound can react with various boronic acids or esters to form biaryl compounds or introduce alkyl, alkenyl, or alkynyl groups. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. beilstein-journals.orgmdpi.com Although specific examples with unprotected ortho-anilines can be challenging, methods have been developed to address this. nih.gov The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its versatility, as a wide array of organostannanes can be employed. libretexts.org this compound can be coupled with various organotin reagents to synthesize complex molecules. nih.gov While effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new C-C bond. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.org The Kumada coupling is particularly useful for generating carbon skeletons and has been applied in industrial-scale synthesis. wikipedia.org

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (boronic acids, esters) | Palladium | Mild conditions, high functional group tolerance, environmentally benign boron reagents. libretexts.orgbeilstein-journals.org |

| Stille | Organotin compounds (organostannanes) | Palladium | Versatile with a wide range of R-groups, stable organotin reagents. organic-chemistry.orgwikipedia.org |

| Kumada | Grignard reagents (organomagnesium halides) | Nickel or Palladium | First catalytic cross-coupling method, useful for industrial applications. wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings are electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can activate the ring for SNAr. wikipedia.orglibretexts.org In the case of this compound, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions at the iodinated position are generally unfavorable unless the reaction proceeds through an alternative mechanism, such as one involving a benzyne intermediate or under specific catalytic conditions. wikipedia.org Recent studies have shown that directed SNAr reactions can occur on ortho-iodobenzamides, suggesting that under certain conditions, substitution may be possible. rsc.org

Beyond cross-coupling and nucleophilic substitution, the C-I bond can be activated and transformed in several other ways. For instance, it can undergo reduction to replace the iodine with a hydrogen atom, or it can be involved in carbonylation reactions to introduce a carbonyl group. The C-I bond can also be a precursor for the formation of organometallic reagents, such as organolithium or Grignard reagents, by metal-halogen exchange, although the presence of the acidic amine and alcohol protons would require protection of these groups.

Transformations of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for a variety of chemical transformations.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (2-Amino-6-iodobenzaldehyde), or further to the carboxylic acid, (2-Amino-6-iodobenzoic acid). A variety of oxidizing agents can be employed for this transformation. Chemoselective oxidation can be challenging due to the presence of the oxidizable amino group. However, specific catalytic systems, such as those using copper(I) catalysts, have been developed for the selective oxidation of benzyl and aminobenzyl alcohols to aldehydes under mild conditions. researchgate.net

Reduction: While the benzyl alcohol is already in a reduced state, the term "reduction" in this context might refer to the hydrogenolysis of the C-O bond to yield 2-amino-6-iodotoluene. This reaction typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and may also lead to the reduction of the C-I bond. The reduction of amino acids to amino alcohols is a more common transformation. researchgate.net

Esterification: The alcohol functionality can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a base. For instance, esterification of amino acids can be achieved by heating in an alcohol in the presence of an acid like sulfuric acid. google.comnih.gov Trimethylchlorosilane in methanol (B129727) is also an efficient system for the esterification of amino acids. nih.gov

Etherification: The formation of ethers from the benzyl alcohol can be accomplished through various methods. One common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the acid-catalyzed reaction with another alcohol. Chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine. researchgate.netorganic-chemistry.org

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxidation | e.g., Copper(I) catalyst, TEMPO researchgate.net | (2-Amino-6-iodobenzaldehyde) |

| Esterification | Carboxylic acid/acid catalyst google.com | Corresponding ester |

| Etherification | Alkyl halide/base (Williamson) | Corresponding ether |

Cyclization and Annulation Reactions

The ortho-disposition of the aminomethyl and iodo groups on the phenyl ring makes this compound an excellent precursor for intramolecular and intermolecular cyclization and annulation reactions, particularly those catalyzed by transition metals. The presence of the iodo group is especially significant as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, which can be designed to proceed in a tandem or cascade fashion to build fused ring systems.

One of the most prominent applications is in the synthesis of nitrogen-containing heterocycles. For instance, palladium-catalyzed reactions such as Sonogashira or Suzuki couplings can be employed to introduce an alkyne or an aryl group at the C-I position. This newly introduced group can then undergo a subsequent intramolecular cyclization with the adjacent amino or hydroxymethyl group to form a new ring.

A key strategy involves an initial coupling followed by an intramolecular nucleophilic attack. For example, a Sonogashira coupling with a terminal alkyne introduces an alkynyl side chain. This intermediate can then undergo a palladium- or copper-catalyzed cyclization, where the amino group attacks the alkyne, leading to the formation of indole or quinoline derivatives, depending on the reaction conditions and the nature of the alkyne.

Table 1: Examples of Annulation Reactions via Palladium-Catalyzed Cross-Coupling

| Reactant 1 | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Substituted Quinolines |

| This compound | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Phenanthridine Derivatives |

This table presents plausible annulation strategies based on known palladium-catalyzed reactions for similar substrates.

Reactions of the Primary Amine Group

The primary aromatic amine in this compound is a key site for a variety of chemical modifications, including nucleophilic additions to carbonyls, acylations, and participation in cyclocondensation reactions.

The primary amine functionality readily undergoes acylation with various acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. nih.govgoogleapis.com This transformation is useful for installing a wide range of functional groups and for protecting the amine during subsequent reactions.

Furthermore, the amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. tandfonline.comlibretexts.org This reaction is generally reversible and often catalyzed by acid, with the removal of water driving the equilibrium towards the imine product. libretexts.orgmdpi.com The resulting imines are versatile intermediates themselves, for example, they can be reduced to secondary amines.

Table 2: Amidation and Imine Formation Reactions

| Reaction Type | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Amidation | Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | N-(2-(hydroxymethyl)-3-iodophenyl)acetamide |

This table illustrates typical reactions of the primary amine group.

While electrophilic substitution on the aromatic ring is a common reaction for anilines, the amino group itself can also act as a nucleophile and react with various electrophiles. rsc.org Common reactions include N-alkylation and N-sulfonylation. Direct alkylation of primary aromatic amines can sometimes be challenging due to potential over-alkylation, but under controlled conditions with suitable alkylating agents (e.g., alkyl halides), mono- or di-alkylation can be achieved.

A more controlled reaction is N-sulfonylation, where the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This reaction is generally high-yielding and provides a stable derivative, which is often used to protect the amino group.

This compound is an excellent substrate for cyclocondensation reactions to form various fused heterocyclic systems. The amino and hydroxymethyl groups can act as a binucleophile in reactions with bifunctional electrophiles.

A significant application is the synthesis of quinazolines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This can be achieved through a dehydrogenative coupling or condensation reaction between the (2-aminophenyl)methanol derivative and an aldehyde, nitrile, or amide. organic-chemistry.orgorganic-chemistry.org Various catalysts, including those based on copper, iron, and ruthenium, have been developed to facilitate this transformation, which often proceeds through an initial imine or amidine formation followed by intramolecular cyclization and aromatization. organic-chemistry.org

Similarly, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of other fused heterocycles, such as benzodiazepines, although this typically involves ortho-phenylenediamines. medchemexpress.comnih.gov The principle involves the sequential condensation of both amine functionalities with the two carbonyl groups to form the seven-membered diazepine ring.

Table 3: Synthesis of Heterocycles via Cyclocondensation

| Reagent | Catalyst/Conditions | Heterocyclic Product |

|---|---|---|

| Benzaldehyde | Cu(OAc)₂, TEMPO, O₂ | 2-Phenyl-8-iodoquinazoline |

| Benzonitrile | RuCl₂(PPh₃)₃, Base | 2-Phenyl-8-iodoquinazoline |

This table provides examples of cyclocondensation reactions leading to important heterocyclic scaffolds.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all reactants. mdpi.com this compound, with its primary amine functionality, is a suitable component for isocyanide-based MCRs like the Ugi reaction. acsgcipr.orgnih.gov

In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.govacsgcipr.org this compound can serve as the amine component. The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the final product. acsgcipr.org This approach allows for the rapid generation of complex molecular scaffolds with a high degree of diversity, as each of the four components can be varied.

Table 4: Ugi Four-Component Reaction

| Aldehyde | Carboxylic Acid | Isocyanide | Product Structure |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-acetamido-N-(tert-butyl)-N-(2-(hydroxymethyl)-3-iodophenyl)-2-phenylacetamide |

This table shows representative examples of Ugi reaction products using this compound as the amine component.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the ground-state properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations, often paired with basis sets like 6-31G(d,p) or the more flexible 6-311++G(d,p) to achieve reliable results rsc.orgiosrjournals.orgnih.gov.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization mdpi.com. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is located. For (2-Amino-6-iodophenyl)methanol, key structural parameters include the bond lengths, bond angles, and dihedral angles involving the phenyl ring, the amino (-NH2) group, the iodo (-I) substituent, and the methanol (B129727) (-CH2OH) group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level. This data is illustrative and represents typical values for similar molecular structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-C (ring, avg.) | 1.39 Å | C-N-H (avg.) | 118.5° |

| C-N | 1.40 Å | C-O-H | 109.2° |

| C-I | 2.10 Å | C-C-N-H (dihedral) | 5.2° |

| C-CH2 | 1.51 Å | C-C-C-I (dihedral) | 179.8° |

| C-O | 1.43 Å | H(amino)...O(methanol) | 2.15 Å |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orglibretexts.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor youtube.com.

For this compound, the electron-donating amino group is expected to contribute significantly to the HOMO, raising its energy level. The electron-withdrawing iodo substituent and the phenyl ring's π-system would primarily influence the LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive nih.govmdpi.com.

Charge distribution analysis, performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges across the molecule. This helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of positive and negative potential and predicting sites for intermolecular interactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound. This data is illustrative.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Primarily localized on the amino group and phenyl ring (π-character). |

| LUMO Energy | -1.10 | Primarily localized on the phenyl ring and C-I bond (π*-character). |

| HOMO-LUMO Gap (ΔE) | 4.75 | Indicates high kinetic stability. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their frequencies can be obtained. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculation.

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as N-H stretching, O-H stretching, C-H bending, or C-I stretching researchgate.net. This allows for a detailed interpretation of the experimental spectrum.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound. This data is illustrative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch (Methanol) | 3650 | 3504 | Strong, Broad |

| N-H Asymmetric Stretch | 3510 | 3370 | Medium |

| N-H Symmetric Stretch | 3425 | 3288 | Medium |

| Aromatic C-H Stretch | 3150 | 3024 | Medium-Weak |

| C-N Stretch | 1315 | 1262 | Strong |

| C-O Stretch | 1080 | 1037 | Strong |

| C-I Stretch | 550 | 528 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic spectra, such as UV-Vis absorption and fluorescence mdpi.comfaccts.demdpi.com. TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied one, which correspond to the absorption of photons.

TD-DFT calculations provide the vertical excitation energies (corresponding to absorption maxima, λ_max), oscillator strengths (related to the intensity of the absorption band), and the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, the lowest energy transitions would likely involve the promotion of an electron from the HOMO (centered on the amino-phenyl moiety) to the LUMO (centered on the phenyl ring).

To predict fluorescence, the geometry of the first excited state is optimized. The energy difference between this relaxed excited state and the ground state (at the excited-state geometry) provides the emission energy. The difference between the absorption and emission energies is known as the Stokes shift.

Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in Methanol. This data is illustrative.

| Spectrum | λ_max (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Absorption | 295 | 0.15 | HOMO → LUMO (π→π) |

| Absorption | 240 | 0.45 | HOMO-1 → LUMO (π→π) |

| Fluorescence | 380 | - | LUMO → HOMO |

The absorption and emission spectra of a molecule can be highly sensitive to the polarity of its solvent, a phenomenon known as solvatochromism. This effect can be modeled computationally by incorporating a solvent model into the TD-DFT calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution digitellinc.commdpi.comnih.gov.

By performing TD-DFT/PCM calculations in a series of solvents with varying dielectric constants (e.g., hexane, dichloromethane, methanol), it is possible to predict how the absorption and emission maxima will shift. Typically, if a molecule's dipole moment increases upon electronic excitation, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum rsc.org. Conversely, a decrease in dipole moment would lead to a hypsochromic (blue) shift. Modeling this behavior is crucial for understanding the photophysical properties of the compound in different chemical environments.

Table 5: Hypothetical Predicted Solvatochromic Shifts for the Longest Wavelength Absorption Band of this compound. This data is illustrative.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Shift Type |

|---|---|---|---|

| Gas Phase | 1.0 | 288 | Reference |

| Hexane | 1.88 | 290 | Bathochromic (Red) |

| Dichloromethane | 8.93 | 294 | Bathochromic (Red) |

| Methanol | 32.7 | 295 | Bathochromic (Red) |

Advanced Theoretical Methods

Advanced theoretical methods provide deep insights into the electronic structure, stability, and reactivity of "this compound". These computational tools allow for a detailed analysis of the molecule's properties at the quantum mechanical level.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, Lewis-like picture of the electronic structure, which is useful for interpreting chemical bonding and reactivity. The analysis involves the delocalization of electron density between occupied Lewis-type (donor) NBOs and formally unoccupied non-Lewis (acceptor) NBOs, which corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the interaction strength. taylorandfrancis.comresearchgate.net

For "this compound," NBO analysis can elucidate the key intramolecular interactions that contribute to its stability. The primary interactions would involve electron donation from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, the lone pair of the amino group's nitrogen atom can donate electron density to the antibonding σ* orbitals of the neighboring C-C and C-H bonds within the phenyl ring. Similarly, the lone pairs of the hydroxyl oxygen can interact with adjacent C-O and C-H antibonding orbitals. These hyperconjugative interactions lead to electron delocalization, which stabilizes the molecule.

A hypothetical NBO analysis for "this compound" could reveal the following significant donor-acceptor interactions, as summarized in the interactive table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(C-C)ring | 5.8 | π-conjugation |

| LP(2) O | σ(C-H)methanol | 2.1 | Hyperconjugation |

| σ(C-I) | σ(C-C)ring | 1.5 | Hyperconjugation |

| LP(1) N | σ(C-I) | 3.2 | Intramolecular H-bond |

E(2) values represent the stabilization energy. A higher E(2) value indicates a stronger interaction.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. walisongo.ac.id The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For "this compound," the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the methanol group, due to their high electronegativity and the presence of lone pairs. These sites would be the most probable locations for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The iodine atom, due to the σ-hole effect, might also present a region of positive potential, making it a potential site for nucleophilic interaction.

| Region | Atom(s) | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Most Negative Potential | N (amino group), O (hydroxyl group) | Red | Susceptible to electrophilic attack |

| Positive Potential | H (amino and hydroxyl groups) | Blue | Susceptible to nucleophilic attack |

| Slightly Positive Potential | Iodine Atom | Light Blue | Potential for nucleophilic interaction (σ-hole) |

Analysis of Global Reactive Descriptors and Chemical Hardness

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net Chemical hardness (η) measures the resistance to charge transfer, with harder molecules being less reactive. dergipark.org.tr

For "this compound," the presence of the electron-donating amino and hydroxyl groups would be expected to raise the HOMO energy, making the molecule a better electron donor. The iodine atom, being electronegative, would influence the LUMO energy. The calculated values of these descriptors would provide a comprehensive picture of the molecule's reactivity.

| Descriptor | Value | Interpretation |

|---|---|---|

| EHOMO | -5.8 eV | Electron-donating ability |

| ELUMO | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | High kinetic stability, lower reactivity |

| Chemical Hardness (η) | 2.45 eV | Resistant to change in electron distribution |

| Electronegativity (χ) | 3.35 eV | Ability to attract electrons |

| Electrophilicity Index (ω) | 2.29 eV | Propensity to accept electrons |

Tautomeric Equilibria and Conformational Analysis

Tautomerism and conformational flexibility are important aspects of molecular behavior. For "this compound," tautomerism is less likely to be a significant factor for the primary amino and alcohol groups under normal conditions. However, conformational analysis is crucial for understanding its three-dimensional structure and how that influences its properties and interactions.

The primary focus of a conformational analysis of "this compound" would be the rotation around the C-C bond connecting the methanol group to the phenyl ring and the C-N bond of the amino group. The relative orientations of the hydroxyl and amino groups with respect to the bulky iodine atom will determine the most stable conformers. Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This would identify the low-energy conformers and the energy barriers between them. The stability of different conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. rsc.org This involves locating the transition states that connect reactants to products and calculating the activation energies. For "this compound," computational studies could be employed to investigate various potential reactions, such as oxidation of the alcohol, substitution at the aromatic ring, or reactions involving the amino group.

For example, the mechanism of a hypothetical oxidation of the methanol group to an aldehyde could be explored. This would involve identifying the reactants (e.g., "this compound" and an oxidizing agent), the products, and any intermediates. The computational pathway would map out the geometric changes and energy profile along the reaction coordinate. The calculated activation energy would provide an estimate of the reaction rate. Such studies can provide detailed insights into the step-by-step process of a chemical transformation at the molecular level. frontiersin.org

Future Directions and Research Perspectives

Innovations in Green Synthetic Chemistry for (2-Amino-6-iodophenyl)methanol Production

The chemical industry's shift towards sustainability has highlighted the need for greener synthetic routes to key intermediates like this compound. Future research will increasingly focus on minimizing environmental impact by developing methods that are less hazardous, more atom-economical, and energy-efficient.

Key areas of innovation include:

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are emerging as powerful tools in organic synthesis. sigmaaldrich.cnrsc.orgemich.edu These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. sigmaaldrich.cnnih.govjocpr.com For instance, ultrasound can enhance the dissolution of reactants, while microwaves can provide rapid and uniform heating, potentially reducing the formation of side products. researchgate.netresearchgate.net The application of these methods to the synthesis of this compound or its precursors could offer a more energy-efficient and faster alternative to traditional methods.

Biocatalysis: The use of enzymes or whole-cell systems presents a highly sustainable approach to chemical synthesis. mdpi.com Research into biocatalytic methods for the synthesis of aromatic compounds is growing. nih.gov Future work could explore the development of specific enzymes (e.g., alcohol dehydrogenases) capable of selectively reducing a precursor like 2-amino-6-iodobenzaldehyde to this compound under mild, aqueous conditions, thereby avoiding the use of harsh chemical reducing agents.

Benign Reaction Media: A major goal of green chemistry is the replacement of volatile and toxic organic solvents. Research is exploring the use of water, glycerol, or other environmentally benign solvent systems. nih.gov Developing a synthetic protocol for this compound that operates effectively in such green solvents would significantly improve the environmental profile of its production process.

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product. This includes exploring catalyst- and additive-free reactions where possible, which simplifies purification and reduces waste. beilstein-journals.org Research into direct C-H functionalization or decarboxylative iodination of readily available anthranilic acids represents a move towards more atom-economical processes for producing 2-iodoanilines, key precursors to the target molecule. rsc.org

| Methodology | Principle | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. sigmaaldrich.cn | Reduced reaction times, increased yields, improved purity. nih.gov | Scalability, potential for localized overheating. |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Utilizes acoustic cavitation to enhance chemical reactivity. rsc.org | Faster reactions, milder conditions, improved mass transfer. nih.govjocpr.com | Specialized equipment, potential for radical side reactions. |

| Biocatalysis | Employs enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions (pH, temp), biodegradable catalysts. nih.gov | Enzyme stability, substrate scope, downstream processing. |

| Synthesis in Green Solvents | Uses water, glycerol, or other non-toxic, renewable solvents. nih.gov | Reduced environmental impact, improved safety. | Solubility of reagents, catalyst compatibility. |

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is central to the modern synthesis of complex molecules. For this compound and its derivatives, future research will focus on creating catalytic systems that offer superior selectivity, higher efficiency (turnover numbers), and broader functional group tolerance under milder conditions.

Transition Metal Catalysis: Palladium- and silver-based catalysts have already shown utility in reactions involving 2-iodoanilines and 2-aminobenzyl alcohols. nih.govresearchgate.net Future efforts will likely involve the design of novel ligands to fine-tune the catalyst's activity and selectivity, enabling more complex and previously inaccessible transformations. The development of catalysts based on more abundant and less toxic metals like iron or copper is also a significant area of interest, aligning with green chemistry principles.

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions via single-electron transfer pathways. acs.org Photocatalytic methods could unlock novel routes for the synthesis and functionalization of this compound, potentially allowing for reactions that are difficult to achieve with traditional thermal methods. The activation of the carbon-iodine bond using organic photoredox catalysts offers a green alternative to transition-metal-based systems. acs.org

Heterogeneous Catalysis: The development of solid-supported catalysts is a key goal for improving the sustainability of chemical processes. Heterogeneous catalysts, such as ruthenium supported on alumina (B75360), can be easily separated from the reaction mixture and recycled, reducing waste and cost. bohrium.commdpi.com Designing a robust heterogeneous catalyst for the key steps in the production of this compound would be a significant advancement for its industrial-scale synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing. nih.govbohrium.com This technology offers significant advantages in terms of safety, efficiency, and scalability, making it highly attractive for the production of valuable chemical intermediates.

Enhanced Safety and Control: Flow reactors handle only small volumes of reactants at any given time, which drastically improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. mtak.hu The precise control over parameters like temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproducts. researchgate.net

Automation and Optimization: Automated flow synthesis platforms can perform numerous experiments with varying parameters in a short period, enabling rapid process optimization. chimia.ch This high-throughput experimentation can accelerate the discovery of optimal conditions for the synthesis of this compound and its subsequent transformations into more complex molecules.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While this compound is primarily used as a precursor for heterocycles, its unique substitution pattern—an amino group, a hydroxyl group, and an iodo group on the same aromatic ring—suggests a rich and underexplored reactivity profile.

Domino and Cascade Reactions: The presence of multiple reactive sites allows for the design of elegant domino or cascade reactions. For example, a single catalytic system could trigger a sequence of intramolecular events, such as a C-N coupling followed by a cyclization, to rapidly build complex molecular architectures from this compound. nih.gov

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine species, which are powerful and versatile reagents in their own right. acs.org Exploring the in-situ generation of hypervalent iodine compounds from this compound could open up new pathways for arylation, amination, or other group transfer reactions. researchgate.net

Unconventional Bond Activations: Future research may focus on unconventional methods for activating the C-I or C-N bonds. This could involve novel organometallic catalysts or electrochemical methods to generate reactive intermediates like aryl radicals or arynes, leading to transformations not achievable through traditional two-electron pathways. acs.org The development of such methods would significantly expand the synthetic toolbox available for modifying this versatile building block.

Computational Design and Prediction of New Derivatives and Their Reactivity

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. nih.gov These approaches can accelerate the discovery process by predicting the properties and reactivity of new molecules, guiding experimental efforts toward the most promising candidates.

Predictive Reactivity Models: Density Functional Theory (DFT) calculations can be used to study the electronic structure and predict the reactivity of this compound and its derivatives. researchgate.netchemrxiv.orgchemrxiv.org For example, calculations of properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and bond dissociation energies can provide insights into how different substituents on the aromatic ring will influence the molecule's behavior in various reactions. worldscientific.com

In Silico Catalyst Design: Computational methods can aid in the rational design of new catalysts for transformations involving this compound. By modeling the interaction between the substrate and a potential catalyst, researchers can predict which catalyst structures are most likely to be efficient and selective, thereby reducing the amount of empirical screening required. nih.gov

Virtual Screening of Derivatives: By creating virtual libraries of derivatives of this compound and computationally predicting their properties (e.g., electronic properties, potential biological activity, ADMET profiles), researchers can identify novel structures with desired characteristics before committing to their synthesis. nih.gov This in silico-assisted approach can significantly streamline the development of new functional molecules, such as aniline isosteres for pharmaceutical applications. acs.org

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure, properties, and reactivity. chemrxiv.org | HOMO-LUMO energies, Mulliken population analysis, molecular electrostatic potential. researchgate.netchemrxiv.org |

| In Silico Catalyst Design | Rational design of new catalysts for specific transformations. nih.gov | Transition state energies, binding affinities, reaction pathways. |

| Virtual Screening / ADMET Prediction | Identifying new derivatives with desirable properties and predicting their pharmacokinetic profiles. nih.gov | Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) parameters, drug-likeness. |

Q & A

Q. What are the recommended synthetic routes for (2-Amino-6-iodophenyl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves iodination of aminophenol derivatives or reductive amination of pre-iodinated precursors. For example, analogous compounds like (E)-2-[(2-Amino-4,5-dibromophenyl)-iminomethyl]-6-methoxyphenol were synthesized using Schiff base reactions under inert atmospheres and low temperatures (-70°C) to minimize side reactions . Key parameters include:

- Catalyst choice : Use of DIBAL-H for selective reduction of intermediates .

- Purification : Column chromatography (e.g., silica gel, LP/EtOAc gradients) to isolate pure products .

- Yield optimization : Adjust stoichiometry (e.g., 1.15 equiv. of reagents) and reaction time (1.75–2 hours) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm the methanol and amino group positions .

- X-ray crystallography : Resolve bond angles and iodine’s heavy-atom effects, as demonstrated in structurally similar brominated analogs .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow hazard-specific guidelines:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Segregate iodine-containing waste and collaborate with certified biohazard disposal companies .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

Q. What mechanistic insights govern the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Monitor decomposition rates in buffers (pH 3–9) via UV-Vis spectroscopy .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar aryl methanols) .

- Light sensitivity : Store in amber vials if UV irradiation induces iodobenzene cleavage .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ quantum chemical tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.